N-[5-tert-butyl-3-(methanesulfonamido)-2-methoxyphenyl]-2-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]-2-oxoacetamide;hydrochloride N-[5-tert-butyl-3-(methanesulfonamido)-2-methoxyphenyl]-2-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]-2-oxoacetamide;hydrochloride KC706 is a novel anti-inflammatory drug that works by inhibiting the activity of p38 MAP kinase. KC706 holds potential to treat inflammatory conditions such as rheumatoid arthritis, psoriasis, inflammatory bowel disease and cardiovascular disease.
Brand Name: Vulcanchem
CAS No.: 1252679-52-9
VCID: VC0531038
InChI: InChI=1S/C30H37N3O7S.ClH/c1-30(2,3)20-18-24(28(38-4)25(19-20)32-41(5,36)37)31-29(35)27(34)23-10-11-26(22-9-7-6-8-21(22)23)40-17-14-33-12-15-39-16-13-33;/h6-11,18-19,32H,12-17H2,1-5H3,(H,31,35);1H
SMILES: CC(C)(C)C1=CC(=C(C(=C1)NS(=O)(=O)C)OC)NC(=O)C(=O)C2=CC=C(C3=CC=CC=C32)OCCN4CCOCC4.Cl
Molecular Formula: C30H38ClN3O7S
Molecular Weight: 620.2 g/mol

N-[5-tert-butyl-3-(methanesulfonamido)-2-methoxyphenyl]-2-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]-2-oxoacetamide;hydrochloride

CAS No.: 1252679-52-9

Cat. No.: VC0531038

Molecular Formula: C30H38ClN3O7S

Molecular Weight: 620.2 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

N-[5-tert-butyl-3-(methanesulfonamido)-2-methoxyphenyl]-2-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]-2-oxoacetamide;hydrochloride - 1252679-52-9

CAS No. 1252679-52-9
Molecular Formula C30H38ClN3O7S
Molecular Weight 620.2 g/mol
IUPAC Name N-[5-tert-butyl-3-(methanesulfonamido)-2-methoxyphenyl]-2-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]-2-oxoacetamide;hydrochloride
Standard InChI InChI=1S/C30H37N3O7S.ClH/c1-30(2,3)20-18-24(28(38-4)25(19-20)32-41(5,36)37)31-29(35)27(34)23-10-11-26(22-9-7-6-8-21(22)23)40-17-14-33-12-15-39-16-13-33;/h6-11,18-19,32H,12-17H2,1-5H3,(H,31,35);1H
Standard InChI Key ICIJBYYMEBOTQP-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC(=C(C(=C1)NS(=O)(=O)C)OC)NC(=O)C(=O)C2=CC=C(C3=CC=CC=C32)OCCN4CCOCC4.Cl
Canonical SMILES CC(C)(C)C1=CC(=C(C(=C1)NS(=O)(=O)C)OC)NC(=O)C(=O)C2=CC=C(C3=CC=CC=C32)OCCN4CCOCC4.Cl
Appearance Solid powder

Chemical Properties and Structure

ITX-5061 hydrochloride is a complex organic compound with specific structural features that contribute to its biological activity. The molecule contains a tert-butyl group, a methanesulfonamido group, and a morpholin-4-ylethoxy side chain attached to a naphthalene ring.

Chemical Identification

PropertyValue
CAS Number1252679-52-9 (HCl salt)
Alternate CAS848144-15-0 (free base)
Molecular FormulaC30H38ClN3O7S
Molecular Weight620.2 g/mol
IUPAC NameN-(5-(tert-butyl)-2-methoxy-3-(methylsulfonamido)phenyl)-2-(4-(2-morpholinoethoxy)naphthalen-1-yl)-2-oxoacetamide hydrochloride
SynonymsITX-5061; ITX 5061; ITX5061 (HCl form)

The compound features several key functional groups, including an oxoacetamide linker, a naphthalene core, and a morpholine ring, which together create its unique three-dimensional structure. The hydrochloride salt form enhances the compound's solubility and stability compared to the free base, making it more suitable for pharmaceutical applications.

Mechanism of Action

ITX-5061 functions primarily as a selective antagonist of SR-B1, which is an integral transmembrane protein found in numerous cell types, particularly in the liver. SR-B1 serves as a functionally active cell surface high-density lipoprotein (HDL) receptor and plays a critical role in the reverse cholesterol transport pathway .

Role in HCV Entry Inhibition

The compound prevents HCV from entering hepatocytes through the following mechanisms:

  • Selective binding to SR-B1 expressing cells

  • Specific inhibition of soluble HCV E2 binding to receptors

  • Prevention of virus binding/fusion

  • Inhibition of cell-to-cell viral spread

In vitro studies have demonstrated that ITX-5061 inhibits HCV cell culture derived (HCVcc) infection at subnanomolar potency, with a remarkable therapeutic window exceeding 10,000-fold .

Interaction with Other Antivirals

ITX-5061 has been shown to act additively with other anti-HCV treatments, including:

Antiviral AgentInteraction TypeEffect
Interferon-αAdditive to synergisticEnhanced activity at ED50, ED75, and ED90
RibavirinAdditiveImproved viral suppression
BILN2061 (Protease inhibitor)Additive to synergisticEnhanced activity at ED75 and ED90
VX-950 (Telaprevir)SynergisticConsistent synergy at all doses
2′-C-methyladenosine (Polymerase inhibitor)Additive to synergisticEnhanced activity at ED75 and ED90

Given its unique mechanism of action, no cross-resistance is expected between ITX-5061 and HCV polymerase or protease inhibitors, making it a valuable addition to combination therapy regimens .

Preclinical Studies

Extensive preclinical evaluations have demonstrated the potent antiviral activity of ITX-5061 against diverse HCV genotypes. In controlled laboratory conditions, the compound exhibited an EC50 of approximately 20.2 nM against the genotype 2a Jc1-Luc virus system .

Efficacy Data

Assay SystemEC50 ValueNotes
Jc1-Luc virus20.2 ± 1.37 nMWild-type virus
HCV2aChluc systemSimilar potencyConsistent with other models
Various HCV genotypesNanomolar rangeEffective against all tested genotypes

The compound demonstrated no significant cytotoxicity in the concentrations required for antiviral effect, with a CC50 (cytotoxic concentration) > 100 μM, indicating a favorable therapeutic index .

Resistance Profile

Resistance selection experiments with ITX-5061 have identified key mutations that confer resistance to this compound, providing valuable insights into its binding sites and interaction with viral proteins.

Key Resistance Mutations

Virus VariantEC50 for ITX-5061Fold Increase vs. Wild-type
Wild-type20.2 ± 1.37 nM-
N415D mutant>20,000 nM>1000×
G451R mutant190 ± 44.8 nM9.4×

Importantly, these resistant variants maintained susceptibility to other classes of anti-HCV agents, including interferon-α, protease inhibitors, and polymerase inhibitors, confirming the distinct mechanism of action of ITX-5061 .

Clinical Development

ITX-5061 has advanced to human clinical trials based on its promising preclinical profile and unique mechanism of action.

Phase 1 Clinical Trials

Initial safety studies demonstrated that ITX-5061 was well-tolerated in human subjects. The compound was administered to approximately 280 humans with good safety and reproducible pharmacokinetics in early development .

Liver Transplant Studies

A Phase 1b clinical trial was initiated to evaluate ITX-5061 in liver transplant patients with HCV infection. The study design included:

Study ParameterDetails
DesignOpen-label, proof-of-concept
Patient PopulationLiver transplant patients with HCV infection
Dosing150 mg daily for 7 days
Primary EndpointSafety and tolerability
Secondary EndpointHCV viral load assessment for 3 months post-transplant
Patient EnrollmentApproximately 20 patients in two cohorts

The dose selection of 150 mg was based on preclinical studies predicting a 10-fold excess over the EC90 for inhibiting HCV entry. This dose was also supported by previous studies showing effective blockade of HDL uptake (the physiological function of SR-B1) at this concentration .

Pharmacokinetics

The pharmacokinetic profile of ITX-5061 has been thoroughly characterized in clinical studies. Oral administration approximately 1 hour before liver transplantation resulted in good absorption with median plasma concentrations of 336 ng/mL (interquartile range, 291–481 ng/mL) at the start of anesthesia .

At the time of liver reperfusion, plasma drug levels were 5- to 90-fold in excess of the predicted EC90 (3 ng/mL) required to limit HCV entry. Throughout the early post-operative period, there was no evidence of drug accumulation, and trough levels were consistently maintained at concentrations at least 18-fold higher than the predicted EC90 in all subjects .

Synthesis and Manufacturing

The synthesis of ITX-5061 hydrochloride typically involves multi-step organic chemistry reactions, including:

  • Formation of the naphthalene core structure

  • Attachment of the morpholin-4-ylethoxy side chain

  • Incorporation of the methanesulfonamido and tert-butyl groups

  • Conversion to the hydrochloride salt form for enhanced solubility and stability

The final step often involves treatment with hydrochloric acid to form the hydrochloride salt. This process can be accomplished through various synthetic routes, with optimization for scale-up and manufacturing efficiency .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator